molecular formula C7H5BrFNO3 B1445487 (2-Bromo-5-fluoro-4-nitrophenyl)methanol CAS No. 474329-92-5

(2-Bromo-5-fluoro-4-nitrophenyl)methanol

Cat. No. B1445487
CAS RN: 474329-92-5
M. Wt: 250.02 g/mol
InChI Key: LJHOYMACUXNPOF-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluoro-4-nitrophenyl)methanol, also known as BFM, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid. The IUPAC name for this compound is this compound . The InChI Code for this compound is 1S/C7H5BrFNO3/c8-5-2-7 (10 (12)13)6 (9)1-4 (5)3-11/h1-2,11H,3H2 .


Molecular Structure Analysis

The molecular weight of this compound is 250.02 . The InChI key for this compound is LJHOYMACUXNPOF-UHFFFAOYSA-N .

The storage temperature is room temperature .

Scientific Research Applications

Reactivity and Substitution Studies

  • Methoxy-Dehalogenation Reactivity : Research on the reactivity of halogenobenzofurazans, including 5-bromo-4-nitro derivatives, in methanol with methoxide ion reveals a two-step SNAr type mechanism. The presence of a nitro-group ortho to the leaving group significantly increases the substitution rate, highlighting the importance of molecular structure in reactivity (Monte et al., 1971).

  • Kinetics of Piperidino-Debromination : The kinetics of piperidino-debromination of 2-bromo-3-nitro-5-X-thiophens in methanol, including compounds similar to 2-bromo-5-fluoro-4-nitro derivatives, follow the Hammett relationship. This study provides insight into the effect of different substituents on reaction rates (Spinelli et al., 1972).

Crystal Structure and Formation Studies

  • Crystal Structure Analysis : The study of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a related compound, demonstrates the significance of molecular arrangement, where different fragments of the molecule, like the benzaldehyde and nitroaniline parts, are linked in specific ways, affecting the overall molecular properties (Clegg et al., 1999).

  • Spiro Orthoesters Formation : The uncommon formation of spiro orthoesters during the bromomethoxylation of certain derivatives, including those with bromo and nitro groups, underlines the complex and often unexpected pathways that can occur in organic synthesis (Balsamo et al., 1991).

Nucleophilic Substitution Reactions

  • Substitution Reaction Kinetics : Investigating the kinetics of nucleophilic substitution reactions in methanol, including derivatives similar to 2-bromo-5-fluoro-4-nitrophenyl)methanol, aids in understanding how different groups and solvent conditions influence reaction rates and mechanisms (Consiglio et al., 1982).

Analytical Method Development

  • HPLC Analysis of Degradation Products : The development of high-performance liquid chromatography methods for the analysis of bronopol and its degradation products in methanol showcases the importance of analytical techniques in monitoring the stability and decomposition of chemical compounds (Wang et al., 2002).

Fluorophore Applications

  • Amino Acid Detection : The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids, including its application in high-performance liquid chromatography, exemplifies the diverse applications of fluorophore compounds in biochemical analysis (Watanabe & Imai, 1981).

Safety and Hazards

The safety information for (2-Bromo-5-fluoro-4-nitrophenyl)methanol includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

(2-Bromo-5-fluoro-4-nitrophenyl)methanol plays a significant role in biochemical reactions due to its unique chemical structure. The compound contains a central benzene ring with a bromine atom at the 2nd position, a fluorine atom at the 5th position, and a nitro group at the 4th position . These substituents influence the molecule’s reactivity and polarity, making it a valuable tool in biochemical studies . The nitro group can undergo reduction reactions to form aromatic amines, while the bromo atom is susceptible to nucleophilic substitution reactions . The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals .

Cellular Effects

Preliminary studies suggest that the compound may influence cell function by interacting with specific enzymes and proteins. These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The nitro group can undergo reduction reactions to form aromatic amines, which may interact with various biomolecules . The bromo atom is susceptible to nucleophilic substitution reactions, where it can be replaced by another atom or group . The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage information is limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including reduction reactions of the nitro group to form aromatic amines and nucleophilic substitution reactions of the bromo atom . These reactions can influence metabolic flux and metabolite levels, making the compound a valuable tool for studying metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical structure . The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells .

Subcellular Localization

Its chemical structure suggests that it may be directed to specific compartments or organelles within the cell . Post-translational modifications or targeting signals could play a role in its localization and activity .

properties

IUPAC Name

(2-bromo-5-fluoro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHOYMACUXNPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474329-92-5
Record name (2-bromo-5-fluoro-4-nitrophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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